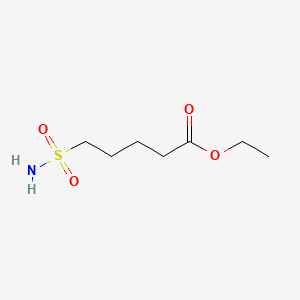
Ethyl 5-sulfamoylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-sulfamoylpentanoate is an organic compound that belongs to the class of sulfamoyl esters It is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-sulfamoylpentanoate can be synthesized through a multi-step process. One common method involves the reaction of 5-bromopentanoic acid with ethyl alcohol in the presence of a base to form ethyl 5-bromopentanoate. This intermediate is then reacted with sulfamide under basic conditions to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-sulfamoylpentanoate undergoes various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the intermediate can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-sulfamoylpentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-sulfamoylpentanoate involves its interaction with biological molecules. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis to release the active sulfamoyl moiety, which can then interact with molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Ethyl 5-sulfamoylpentanoate can be compared with other sulfamoyl esters and sulfonamide compounds:
Ethyl 2-sulfamoylpentanoate: Similar structure but with the sulfamoyl group at a different position.
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
Ethyl 4-sulfamoylbutanoate: Another sulfamoyl ester with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific structure, which allows for distinct interactions with biological molecules. Its longer carbon chain compared to other sulfamoyl esters may result in different pharmacokinetic properties and biological activities.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for drug development. Further research into its properties and applications could lead to new discoveries and innovations in chemistry, biology, and medicine.
Properties
Molecular Formula |
C7H15NO4S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
ethyl 5-sulfamoylpentanoate |
InChI |
InChI=1S/C7H15NO4S/c1-2-12-7(9)5-3-4-6-13(8,10)11/h2-6H2,1H3,(H2,8,10,11) |
InChI Key |
JLOAOHKNKPJSMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















